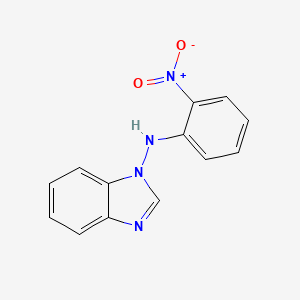
N-(2-Nitrophenyl)-1H-benzimidazol-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Nitrophenyl)-1H-benzimidazol-1-amine: is a heterocyclic compound that belongs to the benzimidazole family Benzimidazole derivatives are known for their diverse biological activities and are widely used in pharmaceutical and chemical industries
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: The synthesis of N-(2-Nitrophenyl)-1H-benzimidazol-1-amine typically involves the condensation of o-phenylenediamine with 2-nitrobenzaldehyde.
Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide (DMF).
Major Products:
Scientific Research Applications
Chemistry:
Biology:
Antimicrobial Activity: Benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties and can be used in the development of new antibiotics.
Medicine:
Anticancer Agents: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry:
Mechanism of Action
The mechanism of action of N-(2-Nitrophenyl)-1H-benzimidazol-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
2-(2-Nitrophenyl)-1H-benzimidazole: Similar structure but lacks the amino group.
N-(2-Aminophenyl)-1H-benzimidazol-1-amine: Reduced form of the compound with an amino group instead of a nitro group.
Uniqueness: N-(2-Nitrophenyl)-1H-benzimidazol-1-amine is unique due to the presence of both the nitro group and the benzimidazole ring, which confer distinct reactivity and biological activity.
Properties
CAS No. |
185012-08-2 |
|---|---|
Molecular Formula |
C13H10N4O2 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
N-(2-nitrophenyl)benzimidazol-1-amine |
InChI |
InChI=1S/C13H10N4O2/c18-17(19)13-8-4-2-6-11(13)15-16-9-14-10-5-1-3-7-12(10)16/h1-9,15H |
InChI Key |
FOPCQYRBDQBMFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


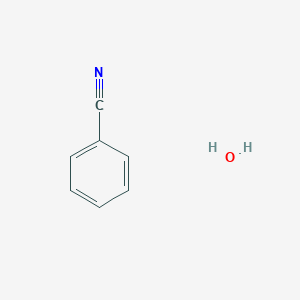
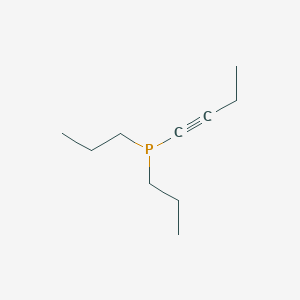

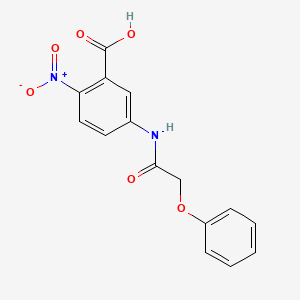
methanone](/img/structure/B12561856.png)
![3-[(4-Bromoanilino)methylidene]-5-hydroxy-4-oxocyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12561859.png)
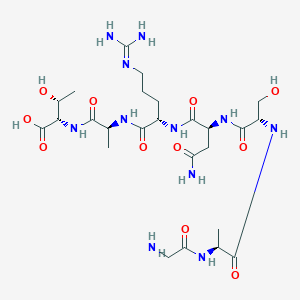
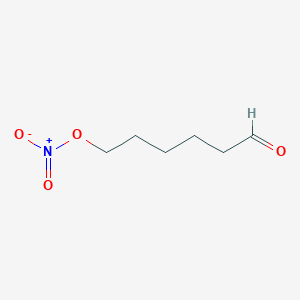

![4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B12561872.png)
![(1R,8R,9R,10S,15R)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol](/img/structure/B12561876.png)
![1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)-](/img/structure/B12561883.png)
![6-{[(5-Methyl-2-phenyl-1H-indol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12561890.png)
![N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine](/img/structure/B12561898.png)
